molecular formula C23H19Cl2NO3 B3542235 Benzhydryl 4-(2,3-dichloroanilino)-4-oxobutanoate

Benzhydryl 4-(2,3-dichloroanilino)-4-oxobutanoate

Cat. No.: B3542235
M. Wt: 428.3 g/mol
InChI Key: IKIIZKJYSBCJCN-UHFFFAOYSA-N
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Description

Benzhydryl 4-(2,3-dichloroanilino)-4-oxobutanoate is a synthetic organic compound that features a benzhydryl group attached to a 4-oxobutanoate moiety, with a 2,3-dichloroanilino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydryl 4-(2,3-dichloroanilino)-4-oxobutanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 4-(2,3-dichloroanilino)-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted anilino derivatives.

Mechanism of Action

The mechanism of action of benzhydryl 4-(2,3-dichloroanilino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzhydryl 4-(2,3-dichloroanilino)-4-oxobutanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzhydryl group with a 2,3-dichloroanilino substituent and a 4-oxobutanoate moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

benzhydryl 4-(2,3-dichloroanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO3/c24-18-12-7-13-19(22(18)25)26-20(27)14-15-21(28)29-23(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,23H,14-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIIZKJYSBCJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CCC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzhydryl 4-(2,3-dichloroanilino)-4-oxobutanoate
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Reactant of Route 6
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